BenchChemオンラインストアへようこそ!

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

Regioisomer comparison Benzoyl substitution pattern EP₄ receptor pharmacology

1-[3-(2-Phenoxyethoxy)benzoyl]azepane (IUPAC: azepan-1-yl-[3-(2-phenoxyethoxy)phenyl]methanone; molecular formula C₂₁H₂₅NO₃; MW 339.4 g/mol) is a synthetic small-molecule azepane derivative featuring a seven-membered saturated N-heterocycle (azepane) linked via a tertiary amide bond to a meta-substituted benzoyl ring bearing a 2-phenoxyethoxy side chain. The compound belongs to the broader class of phenoxyethoxy benzoyl amines, a chemotype disclosed in patent literature as EP₄ prostaglandin receptor modulators with potential anti-inflammatory applications.

Molecular Formula C21H25NO3
Molecular Weight 339.4g/mol
Cat. No. B495766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Phenoxyethoxy)benzoyl]azepane
Molecular FormulaC21H25NO3
Molecular Weight339.4g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C21H25NO3/c23-21(22-13-6-1-2-7-14-22)18-9-8-12-20(17-18)25-16-15-24-19-10-4-3-5-11-19/h3-5,8-12,17H,1-2,6-7,13-16H2
InChIKeyGCGGKWVXWJMCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Phenoxyethoxy)benzoyl]azepane – Compound Identity, Class, and Procurement Baseline


1-[3-(2-Phenoxyethoxy)benzoyl]azepane (IUPAC: azepan-1-yl-[3-(2-phenoxyethoxy)phenyl]methanone; molecular formula C₂₁H₂₅NO₃; MW 339.4 g/mol) is a synthetic small-molecule azepane derivative featuring a seven-membered saturated N-heterocycle (azepane) linked via a tertiary amide bond to a meta-substituted benzoyl ring bearing a 2-phenoxyethoxy side chain . The compound belongs to the broader class of phenoxyethoxy benzoyl amines, a chemotype disclosed in patent literature as EP₄ prostaglandin receptor modulators with potential anti-inflammatory applications [1]. Commercially, it is available as a research-grade chemical (typical purity ≥95%) from multiple vendors, with the meta-substitution pattern on the benzoyl ring representing a key structural differentiator from its ortho-substituted regioisomer, 1-[2-(2-phenoxyethoxy)benzoyl]azepane (CAS 881576-44-9) .

Why In-Class Azepane or Phenoxyethoxy Compounds Cannot Be Simply Substituted for 1-[3-(2-Phenoxyethoxy)benzoyl]azepane


Within the phenoxyethoxy benzoyl amine chemotype, three structural variables drive functional divergence: (i) the ring size of the N-heterocycle (pyrrolidine vs. piperidine vs. azepane), (ii) the substitution position on the central benzoyl ring (ortho vs. meta vs. para), and (iii) the nature of the linker connecting the terminal phenyl ether. Published structure-activity relationship (SAR) data from the EP₄ antagonist patent family (US 9,000,043 B2) demonstrate that even subtle changes in these variables produce order-of-magnitude shifts in receptor binding affinity, with Ki values for exemplified compounds ranging from sub-nanomolar to >10,000 nM depending on substitution pattern [1]. The seven-membered azepane ring confers distinct conformational flexibility and steric bulk compared to the five-membered pyrrolidine analog 1-[3-(2-phenoxyethoxy)benzoyl]pyrrolidine, which is predicted to alter target binding geometry and pharmacokinetic properties . Furthermore, the meta-phenoxyethoxy orientation on the benzoyl ring places the ether side chain in a different spatial vector relative to the amide carbonyl compared to the ortho-substituted regioisomer, potentially affecting hydrogen-bonding interactions with biological targets [2]. These structural distinctions mean that procurement decisions based solely on shared chemotype or vendor catalog proximity risk selecting a compound with fundamentally different biological behavior.

Quantitative Differentiation Evidence for 1-[3-(2-Phenoxyethoxy)benzoyl]azepane Versus Closest Comparators


Regioisomeric Differentiation: Meta- vs. Ortho-Phenoxyethoxy Substitution on the Benzoyl Ring

The meta-substitution pattern of 1-[3-(2-phenoxyethoxy)benzoyl]azepane places the phenoxyethoxy side chain at the 3-position of the benzoyl ring, whereas the commercially available ortho regioisomer 1-[2-(2-phenoxyethoxy)benzoyl]azepane (CAS 881576-44-9) positions the identical side chain at the 2-position. In the EP₄ antagonist patent family (US 9,000,043 B2), systematic SAR analysis of phenoxyethoxy benzamide derivatives revealed that the substitution position on the central aryl ring profoundly affects receptor binding: exemplified compounds with meta-substituted benzoyl cores showed distinct potency profiles compared to ortho-substituted analogs, with Ki values for hEP₄ spanning from 0.45 nM (for optimized substitution patterns) to >1,000 nM for less favorable arrangements [1]. While no direct head-to-head binding data exist for this exact azepane pair, the patent SAR data establish that regioisomeric substitution is a primary determinant of target affinity within this chemotype. The meta configuration may also alter the compound's metabolic stability profile, as the ortho-substituted analog presents a sterically hindered amide bond that could affect susceptibility to amidase-mediated hydrolysis [2].

Regioisomer comparison Benzoyl substitution pattern EP₄ receptor pharmacology

N-Heterocycle Ring Size Differentiation: Azepane (7-Membered) vs. Pyrrolidine (5-Membered) Core

1-[3-(2-Phenoxyethoxy)benzoyl]azepane incorporates a seven-membered azepane ring, distinguishing it from the commercially available five-membered pyrrolidine analog 1-[3-(2-phenoxyethoxy)benzoyl]pyrrolidine (C₁₉H₂₁NO₃, MW 311.4). The azepane ring has been established in medicinal chemistry literature as a privileged scaffold for kinase inhibitor design. Breitenlechner et al. (2004) demonstrated that azepane-containing balanol derivatives achieve potent PKB-α inhibition with IC₅₀ values of 4–5 nM, with the seven-membered ring providing optimal conformational presentation of key pharmacophoric elements within the ATP-binding pocket [1]. In the proteasome inhibitor field, pairwise comparisons between piperidine- and azepane-containing compounds revealed that the azepane ring consistently conferred superior antiproliferative activity, with IC₅₀ differences of 2- to 5-fold in HCT116 colon cancer cells (72-h exposure) favoring the seven-membered ring [2]. The larger ring in the target compound contributes increased lipophilicity (calculated XLogP ~3.5–4.0 vs. ~3.0–3.5 for the pyrrolidine analog) and a higher molecular weight (339.4 vs. 311.4 g/mol), parameters that influence membrane permeability, tissue distribution, and ultimately in vivo pharmacokinetics .

Ring-size SAR Conformational analysis Nitrogen heterocycle Drug-likeness

Anti-Proliferative and Cell Differentiation Activity: Functional Evidence from Patent Disclosure

According to patent-associated disclosure data referenced via freshpatents.com and aggregated in the WebIsa database, 1-[3-(2-phenoxyethoxy)benzoyl]azepane exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. While the original patent document specifying the quantitative assay parameters (cell line, concentration range, EC₅₀/IC₅₀ values, comparator compounds) could not be independently retrieved in full, the functional description points to a differentiation-inducing mechanism that distinguishes this compound from purely cytotoxic anti-proliferative agents. This differentiation-promoting phenotype is notably absent from the technical descriptions of the ortho-substituted regioisomer (CAS 881576-44-9) and the pyrrolidine analog, which are characterized only by general statements about potential kinase or receptor interactions without specific functional claims . The monocyte differentiation activity aligns with the broader therapeutic concept of differentiation therapy, as exemplified by agents such as all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, though direct comparative data against established differentiation agents are not available [2].

Cell differentiation Anti-proliferation Monocyte induction Oncology research

Lipoxygenase Inhibitory Activity: 12-LOX Screening Data at Defined Concentration

A compound within the same phenoxyethoxy benzoyl azepane structural series was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a single screening concentration of 30 μM . 12-LOX catalyzes the conversion of arachidonic acid to 12(S)-HETE, a lipid mediator implicated in platelet activation, tumor cell proliferation, and metastatic processes. While the specific percent inhibition value at 30 μM and the exact compound identifier linking the screening result to 1-[3-(2-phenoxyethoxy)benzoyl]azepane could not be unambiguously confirmed from the Aladdin assay database entry, the association of this chemotype with 12-LOX inhibitory activity provides a testable mechanistic hypothesis. In contrast, structurally distinct azepane-containing leukotriene A₄ hydrolase (LTA₄H) inhibitors—such as the benzoxazole and benzothiazole azepane series—have been extensively characterized with IC₅₀ values of 66 nM against recombinant human LTA₄H [1], demonstrating that the azepane scaffold is compatible with potent lipoxygenase pathway modulation. The 12-LOX screening result, at 30 μM, places the phenoxyethoxy benzoyl azepane chemotype in a lower-potency range compared to optimized LTA₄H azepane inhibitors, but the distinct enzyme target (12-LOX vs. LTA₄H) and the meta-phenoxyethoxy substitution pattern represent differentiating features warranting further profiling [2].

12-Lipoxygenase inhibition Platelet arachidonate pathway Inflammatory mediator modulation

Recommended Research and Industrial Application Scenarios for 1-[3-(2-Phenoxyethoxy)benzoyl]azepane Based on Available Evidence


Regioisomeric SAR Probe for EP₄ Receptor Antagonist Optimization Programs

The meta-phenoxyethoxy substitution pattern of 1-[3-(2-Phenoxyethoxy)benzoyl]azepane makes it a valuable comparator probe in structure-activity relationship campaigns exploring the EP₄ prostaglandin receptor antagonist chemotype disclosed in US 9,000,043 B2. Given that this patent family demonstrates hEP₄ Ki values spanning >3 orders of magnitude (0.45 nM to >1,000 nM) depending on aryl substitution and N-heterocycle identity [1], the systematic comparison of this meta-azepane compound against ortho-substituted regioisomers and pyrrolidine/piperidine analogs would directly inform the SAR of the benzoyl substitution vector. Researchers should prioritize radioligand binding assays using recombinant hEP₄ membranes at pH 7.4 to establish the Ki for this specific compound and quantify the regioisomeric potency shift.

Differentiation Therapy Research: Monocyte Lineage Induction Studies

Based on the patent-associated disclosure describing pronounced differentiation-inducing activity toward the monocyte lineage [2], this compound is suited for phenotypic screening in acute myeloid leukemia (AML) cell line models (e.g., HL-60, NB4, U937) where monocyte/macrophage differentiation is a therapeutically relevant endpoint. Experimental protocols should include flow cytometric quantification of CD11b/CD14 surface marker expression and nitroblue tetrazolium (NBT) reduction assays, with all-trans retinoic acid (ATRA) and 1,25-dihydroxyvitamin D₃ serving as positive control differentiation agents. The ortho-substituted regioisomer (CAS 881576-44-9) should be included as a negative control to test whether the differentiation phenotype is regioisomer-specific.

Azepane Ring Pharmacophore Validation in Kinase or Lipoxygenase Inhibitor Design

The seven-membered azepane ring distinguishes this compound from smaller N-heterocycle analogs and has established precedent as a potency-enhancing scaffold in both PKB/Akt kinase inhibition (IC₅₀ = 4–5 nM range for optimized balanol-derived azepanes [3]) and proteasome inhibition (2- to 5-fold potency advantage over piperidine analogs). For kinase-focused projects, this compound can serve as a simplified azepane-containing probe for assessing the contribution of the seven-membered ring to target binding, independent of the complex benzophenone moiety present in balanol-derived inhibitors. For lipoxygenase-focused studies, the compound should be profiled in 12-LOX enzymatic assays alongside the 5-LOX and 15-LOX isoforms to establish isoform selectivity, building on the 30 μM screening association .

Metabolic Stability and Physicochemical Profiling of Tertiary Amide-Containing Azepanes

The tertiary amide linkage connecting the azepane ring to the benzoyl moiety is a metabolically relevant structural feature. Breitenlechner et al. (2004) demonstrated that ester-linked azepane derivatives suffer rapid plasma degradation (<5% remaining after 2 h in mouse plasma), whereas amide-linked analogs exhibit substantially improved stability (>95% remaining) [3]. This compound, bearing a tertiary amide bond, provides a scaffold for systematic plasma stability and microsomal clearance profiling to quantify the metabolic advantage of the amide linkage and to assess whether the meta-phenoxyethoxy substitution introduces sites of oxidative metabolism (e.g., at the ethylene glycol ether linker or the terminal phenyl ring). These data would inform lead optimization decisions for any program considering this chemotype.

Quote Request

Request a Quote for 1-[3-(2-Phenoxyethoxy)benzoyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.